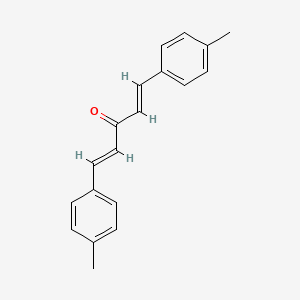

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

説明

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, which precisely describes the stereochemistry and substitution pattern. This nomenclature indicates the presence of two para-methylphenyl substituents attached to a pentadienone backbone with defined stereochemistry at positions 1 and 4. The "E" configuration designations specify that both double bonds adopt the trans configuration, where the highest priority substituents are positioned on opposite sides of each double bond.

The compound is commonly referred to by several alternative names that reflect different naming conventions and historical usage patterns. The name this compound represents a widely accepted alternative that uses the traditional "p-tolyl" designation for the para-methylphenyl substituents. This naming convention has been extensively used in chemical literature and commercial databases, providing a more concise representation while maintaining clarity about the substitution pattern.

Additional synonyms include 1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, which omits the stereochemical descriptors while maintaining the systematic chemical description. The compound is also known as bis(4-methylstyryl) ketone, reflecting its structural relationship to styrene derivatives and emphasizing its ketone functionality. Another commonly encountered name is bis(para-methylstyryl) ketone, which provides equivalent information using alternative nomenclature conventions.

The naming variations also include 1,5-Di-p-tolyl-penta-1,4-dien-3-one and 1,4-Pentadien-3-one, 1,5-bis(4-methylphenyl)-, both of which appear in various chemical databases and supplier catalogs. These alternative designations maintain the essential structural information while adapting to different database indexing systems and commercial naming practices.

CAS Registry Numbers and Regulatory Identifiers

The Chemical Abstracts Service registry number assignment for this compound presents an interesting case of multiple identifiers that reflect different stereochemical configurations and registration histories. The primary CAS Registry Number associated with the (1E,4E)-stereoisomer is 39777-55-4, which appears consistently across multiple commercial chemical suppliers and specialized databases. This identifier specifically corresponds to the compound with defined E,E-stereochemistry at both double bond positions.

A secondary CAS Registry Number, 621-98-7, is also associated with this molecular structure in several sources, though this identifier may correspond to a different stereochemical configuration or represent an alternative registration entry. The existence of multiple CAS numbers for structurally related compounds is not uncommon, particularly for molecules with multiple stereoisomeric forms or when registration occurred at different time periods with varying stereochemical specification requirements.

The MDL Number MFCD00065283 serves as an additional standardized identifier that appears across multiple chemical databases and provides cross-referencing capabilities between different chemical information systems. This identifier helps maintain consistency in chemical database searches and ensures proper compound identification across various platforms and suppliers.

PubChem, the major public chemical database, assigns multiple Compound Identifier numbers to this molecule, reflecting different stereochemical configurations and registration entries. The primary PubChem CID 263061 corresponds to the general molecular structure, while CID 91738333 represents a specific stereoisomeric form. These multiple identifiers facilitate comprehensive database searching and ensure that researchers can locate relevant information regardless of the specific stereochemical configuration of interest.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₉H₁₈O, representing a composition of nineteen carbon atoms, eighteen hydrogen atoms, and one oxygen atom. This formula reflects the presence of two para-methylphenyl aromatic rings connected through a pentadienone linker, creating an extended conjugated system with significant electronic delocalization potential.

The molecular weight calculations show consistent values across multiple sources, with the most commonly reported value being 262.35 grams per mole. Slight variations in reported molecular weights reflect differences in atomic weight precision and calculation methods employed by different databases and suppliers. The exact mass, as determined by high-resolution mass spectrometry calculations, is 262.135765193 daltons, providing the precise mass value necessary for analytical identification and confirmation.

The structural analysis reveals that the compound contains four rotatable bonds, reflecting the flexibility around the single bonds connecting the aromatic rings to the pentadienone backbone. This rotational freedom contributes to the compound's conformational dynamics and may influence its reactivity patterns and crystallization behavior. The molecule exhibits no hydrogen bond donor capacity but contains one hydrogen bond acceptor site located at the carbonyl oxygen atom.

The calculated logarithmic partition coefficient (XLogP3-AA) value of 4.8 indicates high lipophilicity, suggesting limited water solubility and preferential partitioning into organic phases. This property has important implications for the compound's handling, purification, and potential applications in various chemical processes. The high lipophilicity also influences the compound's behavior in biological systems and affects its potential utility in pharmaceutical or biological research applications.

Physical property predictions indicate a boiling point of approximately 430.4 degrees Celsius at standard atmospheric pressure, though this value represents a computational estimate rather than experimentally determined data. The predicted density of 1.068 grams per cubic centimeter and refractive index of 1.629 provide additional physical constants that can aid in compound identification and characterization. These calculated properties serve as useful guidelines for experimental design and compound handling procedures.

特性

IUPAC Name |

(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAAWNJDOIZWQD-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-98-7 | |

| Record name | 621-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS-(4-METHYLSTYRYL) KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, also known as 1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a compound with the molecular formula CHO and a molecular weight of approximately 262.3 g/mol. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of two para-methylphenyl groups attached to a penta-1,4-diene backbone with a ketone functional group. The compound has been characterized by various spectroscopic methods, confirming its structural integrity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 621-98-7 |

| Purity | ≥95% |

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Anticancer Activity

The compound has been submitted to the National Cancer Institute (NCI) for evaluation. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antioxidant Properties

Studies have indicated that this compound possesses significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This antioxidant effect may contribute to its potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions and diseases where inflammation plays a critical role.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of this compound:

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), concentrations ranging from 10 µM to 100 µM were tested. Results indicated a dose-dependent decrease in cell viability with IC50 values around 30 µM for HeLa cells.

- Antioxidant Activity : The DPPH radical scavenging assay showed that this compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

- Anti-inflammatory Studies : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced TNF-alpha and IL-6 levels by up to 60%.

類似化合物との比較

Table 1: Nonlinear Optical (NLO) Properties of Selected Dibenzylideneacetone Derivatives

The target compound’s hyperpolarizability (βTot = 12.64 × 10⁻³⁰ esu) is 40% higher than experimental values for simpler analogs, attributed to environmental polarization effects in crystal lattices . Bromophenyl and cyano-substituted derivatives exhibit higher βTot due to stronger electron-withdrawing effects, underscoring substituent-driven NLO tuning .

Solvatochromic Behavior

In polar solvents, derivatives like (1E,4E)-1,5-bis(4-ethoxyphenyl)penta-1,4-dien-3-one display red-shifted absorption due to solvent stabilization of excited states. The target compound’s methyl groups, being weakly electron-donating, induce smaller shifts compared to ethoxy or chloro substituents .

Table 2: Antiproliferative and Neuroprotective Comparisons

The target compound lacks reported antiproliferative or neuroprotective data, but structural analogs suggest:

準備方法

Detailed Synthetic Procedure

A representative synthesis procedure is as follows:

| Step | Description |

|---|---|

| 1. Preparation of Enolate | Dissolve acetone in ethanol or aqueous ethanol; add sodium hydroxide to generate the enolate ion. |

| 2. Aldol Addition | Slowly add p-tolualdehyde to the enolate solution under stirring at room temperature or slightly elevated temperature. |

| 3. Condensation and Dehydration | Allow the mixture to react for several hours; the β-hydroxy ketone intermediate dehydrates spontaneously or upon mild heating to form the conjugated dienone. |

| 4. Isolation | The product precipitates out or is extracted using organic solvents; purified by recrystallization or chromatography. |

Typical yields range from moderate to high (60–85%) depending on reaction conditions and purity of reagents.

Research Findings and Characterization

- The compound has been characterized by various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, and elemental analysis, confirming the conjugated dienone structure and para-substitution pattern on the phenyl rings.

- The molecular formula is C19H18O with a molecular weight of 262.3 g/mol.

- The stereochemistry (1E,4E) is confirmed by coupling constants in NMR and UV-Vis absorption spectra showing extended conjugation.

Synthetic Route Analysis

| Aspect | Details |

|---|---|

| Starting Materials | p-Tolualdehyde, Acetone |

| Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) |

| Solvent | Ethanol, aqueous ethanol, or other polar solvents |

| Reaction Type | Base-catalyzed aldol condensation |

| Product | (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one |

| Yield | 60–85% (variable) |

| Purification | Recrystallization or chromatography |

| Characterization | IR, 1H-NMR, 13C-NMR, elemental analysis |

Alternative Synthetic Considerations

- Variations in aldehyde or ketone substrates can lead to analogues of the compound.

- Catalysts such as organic bases or ionic liquids have been explored to improve selectivity and reduce side reactions.

- Microwave-assisted or solvent-free conditions may enhance reaction rates and yields but require optimization.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Aldol Condensation | Base-catalyzed reaction between p-tolualdehyde and acetone | Simple, cost-effective, well-established | Requires strong base, possible side reactions, moderate reaction times |

| Modified Base Catalysis | Use of milder or phase-transfer catalysts | Improved selectivity, milder conditions | Catalyst cost, need for optimization |

| Green Chemistry Approaches | Solvent-free or microwave-assisted synthesis | Faster, environmentally friendly | Equipment requirements, scale-up challenges |

Q & A

Basic Research Questions

Q. What are the defining structural features of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, and how do they influence its physicochemical properties?

- Methodological Answer : The compound’s conjugated dienone system (three double bonds) and two p-tolyl groups create a planar geometry that enhances π-π stacking interactions. Key structural attributes include 15 multiple bonds (3 double bonds, 12 aromatic bonds) and a central aliphatic ketone . These features contribute to its UV-Vis absorption (useful for photochemical studies) and solubility in polar aprotic solvents. For characterization, use SMILES

Cc2ccc(C=CC(=O)C=Cc1ccc(C)cc1)cc2and InChIKeyGPAAWNJDOIZWQD-PHEQNACWSA-Nto cross-validate computational models .

Q. How is this compound synthesized, and what purity validation methods are recommended?

- Methodological Answer : A common route involves aldol condensation of p-tolualdehyde with acetone under basic conditions. Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹³C NMR should show a ketone carbonyl peak at ~200 ppm). Cross-check crystallographic data (e.g., C=O bond length of 1.22 Å) from single-crystal X-ray diffraction to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer :

- IR Spectroscopy : Look for the ketone C=O stretch at ~1680 cm⁻¹. Discrepancies in peak positions may arise from solvent effects; use KBr pellets for consistency .

- NMR : Aromatic protons appear as two doublets (δ 7.2–7.4 ppm), while the conjugated diene protons resonate as multiplet signals (δ 6.5–7.0 ppm). If data conflicts with computational predictions (e.g., DFT calculations), re-optimize the basis set (e.g., B3LYP/6-311++G**) to match experimental conditions .

Advanced Research Questions

Q. How does the stereochemistry (1E,4E) influence the compound’s reactivity in cyclocondensation reactions?

- Methodological Answer : The E-configuration of the dienone system enables regioselective [4+2] cycloaddition. For example, reacting with guanidine hydrochloride in NaOH/ethanol yields pyrimidine derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize molar ratios (e.g., 1:1.2 dienone:guanidine) to minimize byproducts like hydrolyzed ketones .

Q. What computational strategies are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Use density functional theory (DFT) with the ωB97X-D functional to account for dispersion forces in the p-tolyl groups. Compare computed HOMO-LUMO gaps (predicted ~4.1 eV) with experimental UV-Vis spectra (λ_max ~320 nm). Discrepancies >5% suggest solvent effects; re-run simulations with a polarizable continuum model (PCM) .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what limitations exist in current structural reports?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strains (e.g., C-C-C angles of ~120° in the dienone system). However, crystal packing effects may distort the gas-phase geometry. To mitigate, compare multiple datasets (e.g., from derivatives like thiophenyl analogs) and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies address contradictory results in structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer : Synthesize analogs (e.g., replacing p-tolyl with 4-methoxyphenyl) and assay biological activity. Use multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Es) effects. For inconsistent SAR trends, conduct molecular docking with flexible receptor models to account for induced-fit binding .

Critical Considerations

- Contradictions : IR data from NIST lacks reference spectra; cross-validate with in-house measurements.

- Limitations : Crystallographic studies may not reflect solution-phase conformations. Use molecular dynamics (MD) simulations to bridge this gap.

- Advanced Synthesis : Base-mediated reactions require strict anhydrous conditions to prevent ketone hydration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。